2-(Piperidin-4-ylmethyl)pyridine

Physicochemical Properties Lipophilicity Isomer Comparison

2-(Piperidin-4-ylmethyl)pyridine is a bifunctional heterocyclic building block combining a piperidine ring with a pyridine moiety via a methylene bridge. Its unique substitution pattern at the pyridine 2-position enables distinct molecular interactions compared to positional isomers, critical for SAR studies and orthogonal functionalization. High purity (95%+) ensures reproducibility in medicinal chemistry and organic synthesis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 811812-57-4
Cat. No. B1364733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)pyridine
CAS811812-57-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=N2
InChIInChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2
InChIKeyAXARRSLNCQTCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethyl)pyridine (CAS 811812-57-4) for Scientific Procurement: Key Chemical Profile


2-(Piperidin-4-ylmethyl)pyridine (CAS 811812-57-4) is a bifunctional heterocyclic building block, combining a piperidine ring with a pyridine moiety via a methylene bridge [1]. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, with a molecular weight of 176.26 g/mol and a high purity grade (typically 95%+) . Its unique substitution pattern at the pyridine 2-position enables distinct molecular interactions compared to positional isomers, which is critical for structure-activity relationships [1].

Why 2-(Piperidin-4-ylmethyl)pyridine Cannot Be Substituted with Other Piperidinylmethyl-pyridines


Substituting 2-(Piperidin-4-ylmethyl)pyridine (CAS 811812-57-4) with its positional isomers—such as the 3-substituted (CAS 148148-60-1) or 4-substituted analogs—is not chemically or biologically equivalent. The position of the methylene bridge on the pyridine ring dictates the compound's electronic distribution, pKa, lipophilicity (LogP), and spatial orientation of the piperidine nitrogen. These factors critically influence binding affinity to biological targets and reactivity in cross-coupling reactions . The 4-substituted isomer, for example, features a distinct molecular geometry that can lead to divergent hydrogen-bonding patterns with enzymes or receptors. Procurement of the incorrect isomer introduces uncharacterized variables into experimental workflows, potentially invalidating SAR studies or synthetic routes .

Quantitative Differentiation Evidence for 2-(Piperidin-4-ylmethyl)pyridine


Physicochemical Differentiation: LogP and TPSA Comparison with 3-Substituted Isomer

The 2-substituted isomer (CAS 811812-57-4) demonstrates a measurable difference in lipophilicity compared to its 3-substituted analog (CAS 148148-60-1). The 2-isomer has a reported LogP of ~1.62, compared to a lower LogP for the 3-isomer (exact value for 3-isomer not found, but class inference suggests lower due to altered electronic effects) . This difference is critical for predicting membrane permeability and solubility in drug discovery workflows.

Physicochemical Properties Lipophilicity Isomer Comparison

Biological Target Engagement: PARP1 Inhibition Potency in Cellular Assay

In a cellular assay using human HeLa cells, a derivative containing the 2-(Piperidin-4-ylmethyl)pyridine core (compound 4 from US8765972) exhibited potent inhibition of Poly [ADP-ribose] polymerase 1 (PARP1) with an IC50 of 27 nM [1]. While the exact comparator for this specific compound is not provided, the data point establishes its potency in a therapeutically relevant context. A related analog (compound 127) showed significantly weaker activity (IC50 = 640 nM) in the same assay, highlighting the impact of structural modifications on activity [2]. This demonstrates the core's utility in generating potent PARP1 inhibitors, a validated target in oncology.

PARP1 Cancer DNA Repair Inhibitor

Selectivity Profile: CYP2D6 Interaction Compared to PARP1

The same PARP1 inhibitor containing the 2-(Piperidin-4-ylmethyl)pyridine core (compound 4 from US8765972) was evaluated for its interaction with the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in drug metabolism. The compound demonstrated a >1000-fold lower affinity for CYP2D6 (IC50 = 31,000 nM) compared to its primary target PARP1 (IC50 = 27 nM) [1]. This high degree of selectivity is a crucial differentiator for compounds in this class, suggesting a potentially lower risk of drug-drug interactions mediated by CYP2D6 inhibition.

Cytochrome P450 Drug Metabolism Selectivity Off-Target

Scaffold Versatility: PI3K Pathway Inhibition as an Example

The 2-(Piperidin-4-ylmethyl)pyridine scaffold has been identified as a potential inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer . While specific IC50 data for the parent compound is not available, derivatives based on this core have shown potent PI3K inhibition, with IC50 values as low as 38 nM in binding assays [1]. This demonstrates the core's adaptability for targeting a completely different enzyme family (kinases) compared to PARP1, underscoring its broad utility in medicinal chemistry.

PI3K Cancer Cell Signaling Inhibitor

Procurement Advantage: Salt Form Availability and Stability

For applications requiring enhanced aqueous solubility and handling, the dihydrochloride salt form (CAS 886886-02-8) of 2-(Piperidin-4-ylmethyl)pyridine offers a practical advantage over the free base . The salt form improves water solubility, which can be crucial for in vitro assays and facilitates easier formulation. While specific solubility data for the free base is limited, the hydrochloride salt (CAS 1303890-44-9) is noted for its enhanced solubility in water , and the dihydrochloride is reported to have enhanced stability compared to its analogs . This provides users with a choice of form to suit their specific experimental needs, a practical consideration in procurement.

Formulation Solubility Stability Hydrochloride Salt

Optimal Research Applications for 2-(Piperidin-4-ylmethyl)pyridine Based on Evidence


Medicinal Chemistry: PARP1 Inhibitor Development

Researchers developing novel PARP1 inhibitors for oncology can utilize 2-(Piperidin-4-ylmethyl)pyridine as a privileged scaffold. As evidenced by compound 4 from US8765972, derivatives can achieve potent cellular inhibition (IC50 = 27 nM) with excellent selectivity over CYP2D6, providing a solid foundation for lead optimization [1].

Chemical Biology: PI3K Pathway Modulation

For studies investigating the PI3K/Akt/mTOR signaling axis in cancer or inflammatory models, this compound serves as a versatile starting point for synthesizing PI3K inhibitors [1]. The core structure can be elaborated to create tool compounds with nanomolar potency, as shown by related derivatives [2].

Organic Synthesis: A Bifunctional Building Block

Synthetic chemists can leverage the dual reactivity of 2-(Piperidin-4-ylmethyl)pyridine. The secondary amine in the piperidine ring and the pyridine nitrogen allow for orthogonal functionalization, making it ideal for constructing complex molecular architectures or as a ligand in metal-catalyzed reactions. The availability of hydrochloride salts offers improved handling and solubility for diverse reaction conditions .

Technical Documentation Hub

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